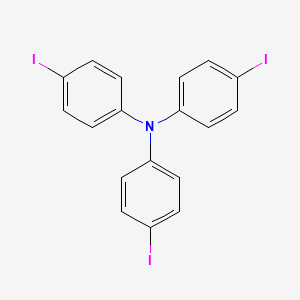
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles, a class of compounds that includes 1H-pyrazole, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . They contain two carbon and three nitrogen atoms in the ring .Chemical Reactions Analysis
Triazoles have been reported to exert anticancer effects through different modes of actions .Physical And Chemical Properties Analysis
Triazoles are stable compounds and interact with biological targets by forming hydrogen bonds . They represent important scaffolds in drug discovery .科学的研究の応用
Synthesis and Structural Analysis
The chemical compound 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a precursor in the synthesis of various pharmacophore-linked derivatives, including thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. These compounds are synthesized through reactions involving ethyl bromoacetate, diethyl 2-bromomalonate, phenacyl bromide, and maleic anhydride, highlighting the compound's versatility in medicinal chemistry and drug design. The structural analysis and characterization of these compounds are crucial for understanding their potential applications and mechanism of action (Khalifa, Nossier, & Al-Omar, 2017).
Antimicrobial and Anticancer Activity
A series of pyrazole derivatives, including those synthesized from 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, have been evaluated for their antimicrobial and anticancer activities. These studies have shown that certain derivatives exhibit higher anticancer activity compared to the reference drug doxorubicin, as well as significant antimicrobial properties. This indicates the potential of these compounds in developing new therapeutic agents against cancer and bacterial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
Molecular docking studies of derivatives synthesized from 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been carried out to predict their binding interactions with target proteins, such as EGFR (Epidermal Growth Factor Receptor). These studies are essential in drug discovery processes, as they provide insights into the compound's mechanism of action at the molecular level, potentially leading to the development of targeted therapies for diseases like cancer (Reddy et al., 2022).
Heterocyclic Dye Synthesis
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of heterocyclic dyes. These dyes exhibit varied absorption properties based on the substituent effects on aromatic rings and the type of heterocyclic rings involved. The development of these dyes has implications for materials science, offering potential applications in dye-sensitized solar cells, organic LEDs, and other technologies that require specific optical properties (Tao et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The field of organoborane compounds, which includes borinic acids, is advancing with recent developments in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .
特性
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIPUUYWUXTSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403137 |
Source


|
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
241799-33-7 |
Source


|
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

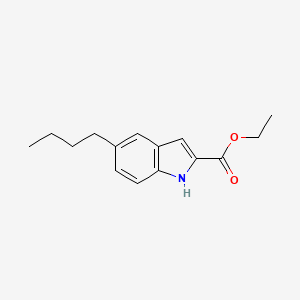


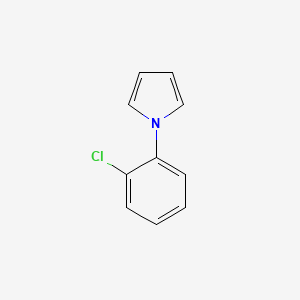
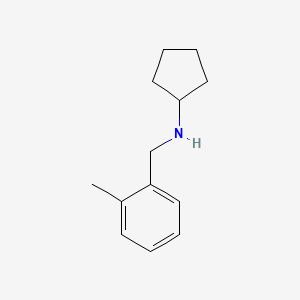

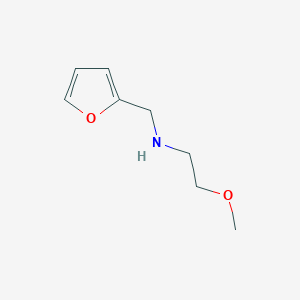
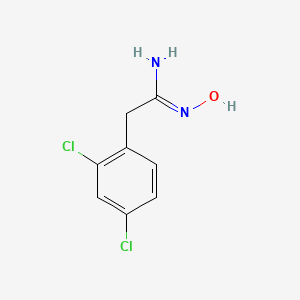

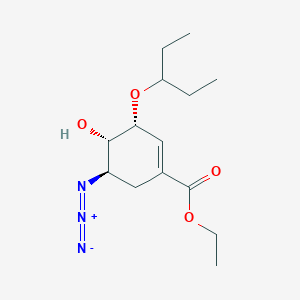
![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)
